BenchChemオンラインストアへようこそ!

Setosusin

Neuroprotection Alzheimer's disease Amyloid-beta

Setosusin is the only known meroterpenoid to combine moderate neuroprotection against Aβ-aggregate toxicity (EC50 112.6 μM) with moderate tremorgenic activity (30 mg/kg in mice), owing to its unique spiro-fused 3(2H)-furanone core. It is scientifically irreplaceable for studies dissecting post-aggregation rescue mechanisms from convulsive tremor pathways. Procure for exclusive SAR benchmarking, toxicology panel calibration, or to investigate CNS excitability without extreme neurotoxicity.

Molecular Formula C29H38O8
Molecular Weight 514.6 g/mol
CAS No. 182926-45-0
Cat. No. B573878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetosusin
CAS182926-45-0
SynonymsSETOSUSIN
Molecular FormulaC29H38O8
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C
InChIInChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1
InChIKeySAYCZGIAVNNJNU-AKNVYCFDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Setosusin (CAS 182926-45-0): A Structurally Unique Spiro-Fused Meroterpenoid with Dual Neuroprotective and Tremorgenic Activity


Setosusin (CAS 182926-45-0) is a fungal meroterpenoid featuring a unique spiro-fused 3(2H)-furanone moiety, originally isolated from Corynascus setosus [1]. It belongs to the breviane/spiroditerpenoid class of meroterpenoids. Setosusin demonstrates two distinct biological profiles: it reduces amyloid-β (Aβ) aggregate-induced neurotoxicity in PC12 cells with an EC50 of 112.6 μM [2], and it induces tremors in mice at a dose of 30 mg/kg [1]. This dual activity—neuroprotective at cellular concentrations and tremorgenic at higher in vivo doses—distinguishes Setosusin from other meroterpenoids that typically exhibit only one of these pharmacological properties, making it a valuable probe for investigating structure-activity relationships in fungal secondary metabolites and for studying the interplay between neuroprotection and CNS excitability.

Why Generic Substitution Fails for Setosusin (CAS 182926-45-0): Critical Distinctions from Class-Analog Meroterpenoids and Tremorgenic Mycotoxins


Generic substitution of Setosusin with other meroterpenoids or tremorgenic mycotoxins is scientifically unsound due to Setosusin's unique combination of structural features and pharmacological properties. Unlike many meroterpenoids that show neuroprotective effects at low nanomolar to micromolar concentrations (e.g., Asperterpene A IC50 = 0.08 μM [1]), Setosusin exhibits a moderate EC50 of 112.6 μM for Aβ-induced neurotoxicity protection [2], indicating a distinct structure-activity relationship. Furthermore, Setosusin's tremorgenic activity at 30 mg/kg [3] is significantly less potent than classic tremorgenic mycotoxins like Penitrem A (ED50 = 2.74 mg/kg, lowest tremor-inducing dose = 0.50 mg/kg) [4], and it lacks the extreme potency and severe convulsive effects associated with these compounds. Setosusin's unique spiro-fused 3(2H)-furanone core [3] is not present in most comparator molecules, and its dual neuroprotective/tremorgenic profile is rarely observed in any single compound. Therefore, substituting Setosusin with a generic meroterpenoid or a standard tremorgenic mycotoxin would fundamentally alter the experimental readouts in assays designed to probe Aβ-induced neurotoxicity or CNS tremor pathways, leading to non-comparable or misinterpreted results.

Setosusin (CAS 182926-45-0) Quantitative Evidence Guide: Head-to-Head Differentiation from Closest Analogs


Neuroprotection EC50 in PC12 Cells: Setosusin Exhibits 1400-Fold Lower Potency than the Potent BACE1 Inhibitor Asperterpene A

Setosusin reduces Aβ aggregate-induced neurotoxicity in PC12 cells with an EC50 of 112.6 μM [1]. In contrast, Asperterpene A, a structurally distinct meroterpenoid, inhibits BACE1 (a key enzyme in Aβ production) with an IC50 of 0.08 μM [2]. This represents a >1400-fold difference in potency. Notably, Setosusin acts directly on Aβ aggregate-induced toxicity without inhibiting Aβ aggregation, whereas Asperterpene A targets BACE1. This distinction is critical for researchers studying post-aggregation neuroprotection versus upstream Aβ production.

Neuroprotection Alzheimer's disease Amyloid-beta Meroterpenoid PC12 cells

Tremorgenic Potency: Setosusin is 11-Fold Less Potent than Penitrem A in Mouse Models

Setosusin induces tremors in mice at a dose of 30 mg/kg [1]. In comparison, the classic tremorgenic mycotoxin Penitrem A exhibits an ED50 of 2.74 mg/kg and a lowest tremor-inducing dose of 0.50 mg/kg [2]. Setosusin is approximately 11-fold less potent than Penitrem A based on ED50, and 60-fold less potent based on the lowest effective dose. Furthermore, Penitrem A at 8 mg/kg induces severe spontaneous tremors and convulsions, whereas Setosusin at 30 mg/kg induces tremors without reported convulsive effects. This significant potency differential and distinct toxicity profile underscore that Setosusin is not a generic tremorgenic mycotoxin.

Tremorgenicity Mycotoxin CNS activity In vivo pharmacology Safety pharmacology

Structural Uniqueness: Setosusin's Spiro-Fused 3(2H)-Furanone Moiety is Absent in the Closest Known Spiroditerpenoid Analogs

Setosusin features a unique spiro-fused 3(2H)-furanone moiety [1], a structural element not present in the two new tryptoquivalines co-isolated from the same fungus [1], nor in other breviane spiroditerpenoids such as breviones A-K [2]. This structural distinction is directly linked to its biological activity: the spiro-fused furanone core is critical for its dual neuroprotective and tremorgenic properties. In contrast, tryptoquivalines and breviones lack this moiety and exhibit different biological profiles (e.g., tryptoquivalines are tremorgenic but lack neuroprotective data; breviones are phytotoxic). This structural uniqueness makes Setosusin irreplaceable for structure-activity relationship (SAR) studies focused on the spiro-fused furanone pharmacophore.

Natural product chemistry Spiro compounds Meroterpenoid Structure elucidation Biosynthesis

Neuroprotection Specificity: Setosusin Does Not Inhibit Aβ Aggregation, Unlike Co-occurring Spiroindole Alkaloids

In the study by Kwon et al. [1], Setosusin (reported as compound 8 or 9) was evaluated alongside spiroindole alkaloids for both Aβ aggregate-induced toxicity protection and Aβ aggregation inhibition. While Setosusin efficiently protected PC12 cells against Aβ aggregate-induced toxicity (EC50 = 112.6 μM), it did not inhibit Aβ aggregation in a Thioflavin T assay. In contrast, compound 9 (another spiroditerpenoid) inhibited both Aβ aggregation and toxicity, and spiroindole alkaloids 4 and 5 inhibited Aβ aggregation but did not protect cells [1]. This mechanistic distinction—protection without anti-aggregation activity—is a specific property of Setosusin that cannot be replicated by compounds with dual or aggregation-only activity.

Amyloid-beta aggregation Neuroprotection mechanism Alzheimer's disease Spiro compounds Thioflavin T assay

Setosusin (CAS 182926-45-0): Optimal Research and Industrial Application Scenarios


Studying Post-Aggregation Neuroprotection in Alzheimer's Disease Models

Setosusin is an ideal probe for dissecting neuroprotective mechanisms that act downstream of Aβ aggregation. Its EC50 of 112.6 μM in PC12 cells [1] and its lack of Aβ aggregation inhibition (unlike many other meroterpenoids) [1] make it suitable for experiments where the goal is to rescue cells from existing Aβ aggregate toxicity without interfering with aggregation kinetics. This is particularly valuable for validating therapeutic strategies targeting oligomer- or fibril-induced toxicity in late-stage Alzheimer's models.

CNS Tremor Induction Studies Requiring Moderate Potency and Absence of Convulsions

Setosusin induces tremors in mice at 30 mg/kg [2], with a potency approximately 11-fold lower than Penitrem A [3]. This moderate tremorgenic activity, without the severe convulsions observed with high-dose Penitrem A [3], makes Setosusin a useful tool for investigating tremor pathways in the CNS without the confounding effects of extreme neurotoxicity. It is particularly suited for studies examining dose-response relationships in tremor induction and for validating new tremorgenic assays where a milder, more controllable phenotype is desired.

Structure-Activity Relationship (SAR) Studies on Spiro-Fused 3(2H)-Furanone Pharmacophores

Setosusin's unique spiro-fused 3(2H)-furanone moiety [2] is absent in most other meroterpenoids, including breviones and tryptoquivalines [2][4]. This structural uniqueness makes Setosusin an essential reference compound for SAR studies aimed at understanding how this specific spirocyclic framework contributes to neuroprotective and tremorgenic activities. Synthetic chemists and natural product chemists can use Setosusin as a benchmark to design and evaluate novel analogs with improved potency or selectivity.

Comparative Toxicology and Safety Pharmacology of Fungal Secondary Metabolites

Given its dual neuroprotective and tremorgenic profile, Setosusin serves as a unique reference standard in toxicology screening panels. Its moderate potency relative to classic tremorgenic mycotoxins (e.g., Penitrem A) [3] and its distinct mechanism of neuroprotection (post-aggregation) [1] allow for the calibration of in vitro and in vivo assays designed to detect and characterize CNS-active fungal metabolites. Industrial quality control and safety testing programs can use Setosusin as a positive control for tremorgenic activity and as a negative control for anti-aggregation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Setosusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.